molecular formula C28H32N4O3S B2844725 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 477485-61-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2844725
CAS No.: 477485-61-3
M. Wt: 504.65
InChI Key: RWINVKLICXGZHE-UHFFFAOYSA-N
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Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This type of compound is a key component of many drugs and materials due to its versatile chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazole derivatives are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis process often requires careful control of reaction conditions to ensure regioselectivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as IR spectroscopy, UV-visible spectroscopy, NMR spectroscopy, mass spectroscopy, and X-ray diffraction . These techniques can provide information about the functional groups present in the molecule, the electronic structure, the atomic connectivity, and the three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzimidazole derivatives can participate in a variety of reactions, including those involving their imidazole nitrogen atoms or any functional groups attached to the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives have biological activity and are used as pharmaceuticals. They can interact with biological targets such as enzymes or receptors, leading to a therapeutic effect .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis. This could involve studying its biological activity, its physical properties, or its reactivity in chemical reactions .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)24-15-11-22(12-16-24)28(33)29-23-13-9-21(10-14-23)27-30-25-7-5-6-8-26(25)31-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWINVKLICXGZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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